molecular formula C58H64N4O4S+2 B15250164 4-[(R)-[(1S,2S,4S,5R)-5-ethenyl-1-[[4-[4-[[(1S,2S,4S,5R)-5-ethenyl-2-[(R)-prop-2-enoxy(quinolin-4-yl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]methyl]phenyl]sulfonylphenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline

4-[(R)-[(1S,2S,4S,5R)-5-ethenyl-1-[[4-[4-[[(1S,2S,4S,5R)-5-ethenyl-2-[(R)-prop-2-enoxy(quinolin-4-yl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]methyl]phenyl]sulfonylphenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline

Cat. No.: B15250164
M. Wt: 913.2 g/mol
InChI Key: QYEBGEDYKRLJBZ-SXIUQZDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[®-[(1S,2S,4S,5R)-5-ethenyl-1-[[4-[4-[[(1S,2S,4S,5R)-5-ethenyl-2-[®-prop-2-enoxy(quinolin-4-yl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]methyl]phenyl]sulfonylphenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including ethenyl, quinoline, and sulfonyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the quinoline derivative, followed by the introduction of the ethenyl and sulfonyl groups. The final step involves the formation of the azoniabicyclo[2.2.2]octane structure. Each step requires precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes. These methods would need to be optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of green chemistry principles, such as minimizing waste and using renewable resources, would be essential in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The ethenyl groups can be oxidized to form epoxides or diols.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethenyl groups can yield epoxides, while reduction of the quinoline ring can produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinoline derivatives.

    Medicine: Potential use as a therapeutic agent due to its unique chemical structure.

    Industry: Applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. The ethenyl and sulfonyl groups can interact with proteins, altering their activity and affecting cellular pathways. These interactions make the compound a potential candidate for therapeutic applications, particularly in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar DNA intercalation properties.

    Sulfonylquinoline: A compound with similar functional groups but lacking the azoniabicyclo[2.2.2]octane structure.

    Ethenylquinoline: A compound with similar ethenyl and quinoline groups but lacking the sulfonyl group.

Uniqueness

The unique combination of ethenyl, quinoline, and sulfonyl groups, along with the azoniabicyclo[222]octane structure, gives this compound distinct chemical properties

Properties

Molecular Formula

C58H64N4O4S+2

Molecular Weight

913.2 g/mol

IUPAC Name

4-[(R)-[(1S,2S,4S,5R)-5-ethenyl-1-[[4-[4-[[(1S,2S,4S,5R)-5-ethenyl-2-[(R)-prop-2-enoxy(quinolin-4-yl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]methyl]phenyl]sulfonylphenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline

InChI

InChI=1S/C58H64N4O4S/c1-5-33-65-57(51-25-29-59-53-15-11-9-13-49(51)53)55-35-45-27-31-61(55,39-43(45)7-3)37-41-17-21-47(22-18-41)67(63,64)48-23-19-42(20-24-48)38-62-32-28-46(44(8-4)40-62)36-56(62)58(66-34-6-2)52-26-30-60-54-16-12-10-14-50(52)54/h5-26,29-30,43-46,55-58H,1-4,27-28,31-40H2/q+2/t43-,44-,45-,46-,55-,56-,57+,58+,61+,62+/m0/s1

InChI Key

QYEBGEDYKRLJBZ-SXIUQZDNSA-N

Isomeric SMILES

C=CCO[C@@H]([C@@H]1C[C@@H]2CC[N@+]1(C[C@@H]2C=C)CC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)C[N@@+]56CC[C@@H](C[C@H]5[C@@H](C7=CC=NC8=CC=CC=C78)OCC=C)[C@H](C6)C=C)C9=CC=NC1=CC=CC=C91

Canonical SMILES

C=CCOC(C1CC2CC[N+]1(CC2C=C)CC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)C[N+]56CCC(CC5C(C7=CC=NC8=CC=CC=C78)OCC=C)C(C6)C=C)C9=CC=NC1=CC=CC=C91

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.